Cas no 1160265-02-0 (6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride)

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride is a high-purity synthetic intermediate primarily used in pharmaceutical and agrochemical research. Its key advantages include a reactive carbonyl chloride group, enabling efficient derivatization into amides, esters, and other functionalized compounds. The bromo-substituted quinoline core offers versatility for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating structural diversification. The 4-ethylphenyl moiety enhances lipophilicity, which can be beneficial in modulating physicochemical properties for target applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its well-defined reactivity and compatibility with modern synthetic methodologies. Proper handling under inert conditions is recommended due to its moisture sensitivity.
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride structure
1160265-02-0 structure
Product name:6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
CAS No:1160265-02-0
MF:C18H13BrClNO
MW:374.65892291069
MDL:MFCD03421106
CID:4682668

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 6-BROMO-2-(4-ETHYLPHENYL)QUINOLINE-4-CARBONYL CHLORIDE
    • BBL014545
    • STL196954
    • R7038
    • 4-quinolinecarbonyl chloride, 6-bromo-2-(4-ethylphenyl)-
    • 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
    • MDL: MFCD03421106
    • Inchi: 1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3
    • InChI Key: ISZRZRXMCQGVAM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C(=O)Cl)=CC(C1C=CC(=CC=1)CC)=N2

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 397
  • Topological Polar Surface Area: 30

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM266976-5g
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
1160265-02-0 97%
5g
$711 2021-08-18
A2B Chem LLC
AI10676-1g
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
1160265-02-0 >95%
1g
$509.00 2024-04-20
abcr
AB378543-1g
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride; .
1160265-02-0
1g
€317.00 2024-07-24
A2B Chem LLC
AI10676-10g
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
1160265-02-0 >95%
10g
$1412.00 2024-04-20
abcr
AB378543-5g
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride; .
1160265-02-0
5g
€877.00 2024-07-24
Chemenu
CM266976-1g
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
1160265-02-0 97%
1g
$291 2022-06-14
TRC
B051085-500mg
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride
1160265-02-0
500mg
$ 450.00 2022-06-07
TRC
B051085-1000mg
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride
1160265-02-0
1g
$ 720.00 2022-06-07
abcr
AB378543-500mg
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride; .
1160265-02-0
500mg
€269.00 2024-07-24
TRC
B051085-250mg
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl Chloride
1160265-02-0
250mg
$ 275.00 2022-06-07

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride Related Literature

Additional information on 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride

Research Brief on 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160265-02-0): Recent Advances and Applications

6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160265-02-0) is a specialized quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in the synthesis of novel bioactive compounds, particularly in the context of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activity, and potential therapeutic applications.

The compound's unique structural features, including the bromo-substituted quinoline core and the reactive carbonyl chloride moiety, make it an attractive intermediate for the preparation of more complex molecules. Recent synthetic methodologies have focused on optimizing the preparation of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride to improve yield and purity, which are critical for its downstream applications. Advances in catalytic processes and green chemistry approaches have been particularly noteworthy, offering more sustainable routes to its production.

In terms of biological activity, 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride has been investigated as a precursor for the development of kinase inhibitors. Kinases play a pivotal role in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Derivatives of this compound have shown promising inhibitory activity against specific kinase targets, with recent studies identifying modifications that enhance selectivity and potency. These findings underscore the compound's potential as a scaffold for the design of next-generation kinase inhibitors.

Additionally, antimicrobial applications of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride have been explored, with researchers synthesizing analogs that exhibit activity against resistant bacterial strains. The quinoline core is known for its antimicrobial properties, and the incorporation of the bromo and ethylphenyl groups has been shown to modulate these effects. Recent in vitro studies have demonstrated that certain derivatives of this compound can disrupt bacterial cell membranes and inhibit essential enzymes, offering a potential avenue for addressing the growing challenge of antibiotic resistance.

Looking ahead, the continued exploration of 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride and its derivatives holds promise for advancing both synthetic chemistry and drug discovery efforts. Future research directions may include the development of more efficient synthetic routes, further elucidation of its mechanism of action in biological systems, and the exploration of its utility in other therapeutic areas. As the field progresses, this compound is likely to remain a focal point for interdisciplinary research bridging chemistry and biology.

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(CAS:1160265-02-0)6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
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Purity:99%
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